molecular formula C17H15N3O B14017609 N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide

N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide

Cat. No.: B14017609
M. Wt: 277.32 g/mol
InChI Key: VDNPCDIEIGAGRI-UNOMPAQXSA-N
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Description

N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from indole-3-carboxaldehyde and phenylacetohydrazide. It has garnered interest due to its potential biological activities and applications in various fields of research.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide

InChI

InChI=1S/C17H15N3O/c21-17(10-13-6-2-1-3-7-13)20-19-12-14-11-18-16-9-5-4-8-15(14)16/h1-9,11-12,18H,10H2,(H,20,21)/b19-12-

InChI Key

VDNPCDIEIGAGRI-UNOMPAQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C\C2=CNC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of indole-3-carboxaldehyde and phenylacetohydrazide.

    Substitution: Formation of substituted hydrazides with various functional groups.

Comparison with Similar Compounds

N’-((1h-indol-3-yl)methylene)-2-phenylacetohydrazide can be compared with other Schiff bases derived from indole-3-carboxaldehyde:

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